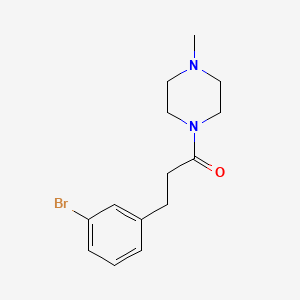
2-amino-5-methoxybenzene-1-thiol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-methoxybenzene-1-thiol hydrochloride is an organic compound with the molecular formula C7H9NOS·HCl It is a derivative of benzenethiol, featuring a methoxy group at the 5-position and an amino group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-amino-5-methoxybenzene-1-thiol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 5-methoxy-2-nitrobenzenethiol with a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired product. Another method includes the reaction of 5-methoxybenzenethiol with ammonia under specific conditions to introduce the amino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-5-methoxybenzene-1-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy and amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like iron powder or catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Applications De Recherche Scientifique
2-amino-5-methoxybenzene-1-thiol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a reagent in biochemical assays and enzyme reactions.
Medicine: Potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes and other chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-amino-5-methoxybenzene-1-thiol hydrochloride involves its interaction with specific molecular targets. The amino and thiol groups can form bonds with various biological molecules, influencing pathways such as enzyme inhibition or activation. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-methoxybenzenethiol: Lacks the hydrochloride salt form.
5-Methoxy-2-aminobenzenethiol: Similar structure but without the hydrochloride salt.
5-Methoxy-2-aminoindane: A related compound with a different core structure.
Uniqueness
2-amino-5-methoxybenzene-1-thiol hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can enhance its solubility and stability in various applications.
Propriétés
Formule moléculaire |
C7H10ClNOS |
|---|---|
Poids moléculaire |
191.68 g/mol |
Nom IUPAC |
2-amino-5-methoxybenzenethiol;hydrochloride |
InChI |
InChI=1S/C7H9NOS.ClH/c1-9-5-2-3-6(8)7(10)4-5;/h2-4,10H,8H2,1H3;1H |
Clé InChI |
CBEOFQYFYYBIED-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)N)S.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-Chloro-2-iodothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B8690425.png)



